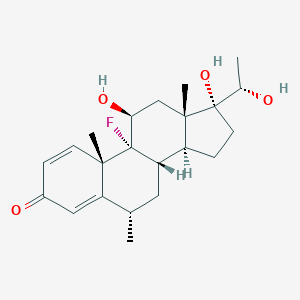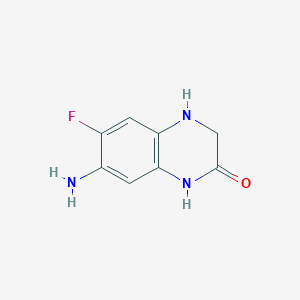![molecular formula C42H63N9 B055417 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- CAS No. 121246-28-4](/img/structure/B55417.png)
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-, also known as MTT, is a compound that has gained significant attention in scientific research due to its unique properties. MTT is a yellow, water-soluble compound that is commonly used as a reagent in cell viability assays.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- involves the conversion of the compound to formazan by mitochondrial dehydrogenases in living cells. The formazan product is insoluble and accumulates in the cells, providing a measure of cell viability. 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- is not toxic to cells and does not affect cell growth or metabolism.
Efectos Bioquímicos Y Fisiológicos
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- has no known biochemical or physiological effects on living organisms. The compound is not toxic and does not affect cell growth or metabolism. However, the formazan product produced by 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- can interfere with certain assays, such as those that measure protein concentration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- as a reagent in cell viability assays has several advantages. The assay is simple, rapid, and sensitive, and can be used to assess the efficacy of drugs and other compounds in inhibiting or promoting cell growth. However, there are also limitations to the use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-. The assay is not suitable for all cell types, and the formazan product produced by 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- can interfere with certain assays.
Direcciones Futuras
There are several future directions for the use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- in scientific research. One area of interest is the development of new assays that can be used to assess the efficacy of drugs and other compounds in inhibiting or promoting cell growth. Another area of interest is the use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- in the development of new therapies for cancer and other diseases. Finally, there is also interest in the use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- in the development of new diagnostic tools for the early detection of disease.
Conclusion:
In conclusion, 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-, or 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-, is a valuable tool in scientific research. The compound is widely used as a reagent in cell viability assays and has several advantages, including simplicity, rapidity, and sensitivity. While there are limitations to the use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-, there are also several future directions for the use of the compound in the development of new assays, therapies, and diagnostic tools.
Métodos De Síntesis
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- can be synthesized through a series of chemical reactions starting with cyanuric chloride and aniline. The reaction involves the substitution of chlorine atoms on the cyanuric chloride molecule with amino groups from aniline. The resulting compound is then further reacted with 1,4-dimethylpentylamine to produce 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- is widely used in scientific research as a reagent for cell viability assays. The compound is converted to a purple formazan product by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells. This property of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- makes it a valuable tool in assessing the efficacy of drugs and other compounds in inhibiting or promoting cell growth.
Propiedades
Número CAS |
121246-28-4 |
|---|---|
Nombre del producto |
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- |
Fórmula molecular |
C42H63N9 |
Peso molecular |
694 g/mol |
Nombre IUPAC |
2-N,4-N,6-N-tris[4-(5-methylhexan-2-ylamino)phenyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C42H63N9/c1-28(2)10-13-31(7)43-34-16-22-37(23-17-34)46-40-49-41(47-38-24-18-35(19-25-38)44-32(8)14-11-29(3)4)51-42(50-40)48-39-26-20-36(21-27-39)45-33(9)15-12-30(5)6/h16-33,43-45H,10-15H2,1-9H3,(H3,46,47,48,49,50,51) |
Clave InChI |
BONQQGMOTXODRC-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(C)NC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)NC(C)CCC(C)C)NC4=CC=C(C=C4)NC(C)CCC(C)C |
SMILES canónico |
CC(C)CCC(C)NC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)NC(C)CCC(C)C)NC4=CC=C(C=C4)NC(C)CCC(C)C |
Otros números CAS |
121246-28-4 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



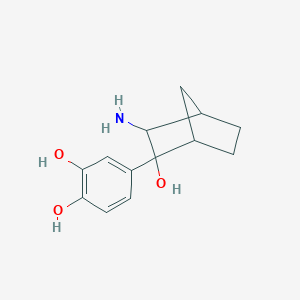

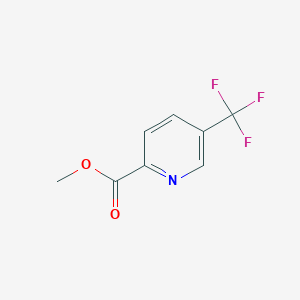
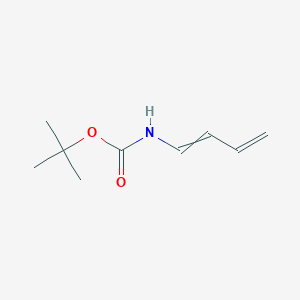
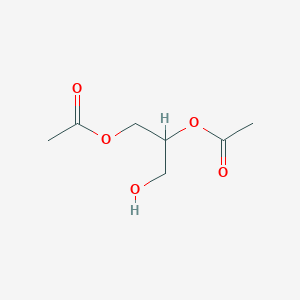
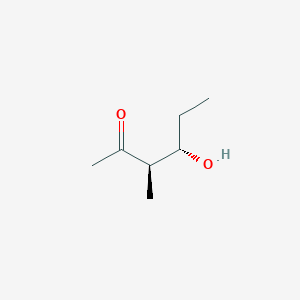
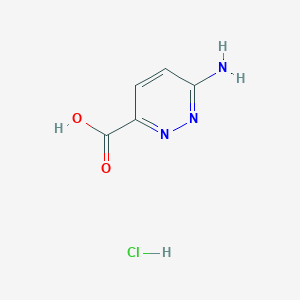
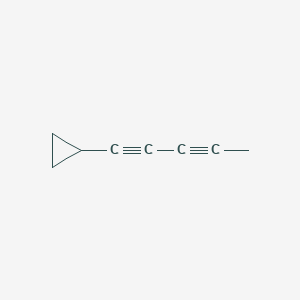
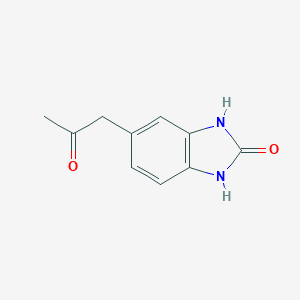
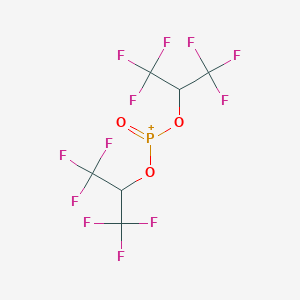
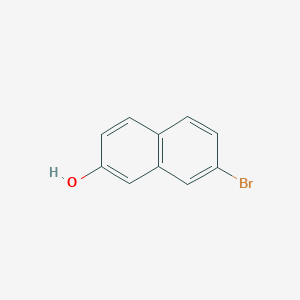
![2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile](/img/structure/B55356.png)
